1-(2-Methylphenyl)pyrrolidine-2,4-dione

Catalog No.
S880020
CAS No.
1519622-89-9
M.F
C11H11NO2
M. Wt
189.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Methylphenyl)pyrrolidine-2,4-dione

CAS Number

1519622-89-9

Product Name

1-(2-Methylphenyl)pyrrolidine-2,4-dione

IUPAC Name

1-(2-methylphenyl)pyrrolidine-2,4-dione

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

InChI

InChI=1S/C11H11NO2/c1-8-4-2-3-5-10(8)12-7-9(13)6-11(12)14/h2-5H,6-7H2,1H3

InChI Key

FKFANGHWGDMFRV-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2CC(=O)CC2=O

Canonical SMILES

CC1=CC=CC=C1N2CC(=O)CC2=O

Antifungal Agent Development

Scientific Field: Pharmacology - Antifungal Research

Summary of Application: This compound has been explored for its potential as a lead structure in the development of new antifungal agents. Its structural features are conducive to chemical modifications that can enhance antifungal activity.

Methods of Application: A series of derivatives of “1-(2-Methylphenyl)pyrrolidine-2,4-dione” are synthesized and their antifungal properties are assessed through in vitro assays against a variety of fungal pathogens. The synthesis involves functionalization of the core structure and is characterized by techniques such as FT-IR, NMR, and HR-MS .

1-(2-Methylphenyl)pyrrolidine-2,4-dione is an organic compound characterized by a pyrrolidine ring with two carbonyl groups (dione) at the 2 and 4 positions. The molecular formula for this compound is C11_{11}H11_{11}N1_{1}O2_{2}, and it has a molecular weight of approximately 189.21 g/mol. The structure of this compound includes a methyl group attached to a phenyl ring, which contributes to its chemical properties and reactivity.

, including:

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
  • Reduction: It can undergo reduction reactions with reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
  • Substitution: The compound is capable of undergoing nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions used.

These reactions highlight the versatility of 1-(2-Methylphenyl)pyrrolidine-2,4-dione in synthetic organic chemistry.

Research indicates that derivatives of pyrrolidine-2,4-dione compounds may exhibit significant biological activities. These include potential antimicrobial and anticancer properties. The specific biological effects of 1-(2-Methylphenyl)pyrrolidine-2,4-dione are still under investigation, but its interactions with various biological targets suggest a promising avenue for further research in pharmacology.

The synthesis of 1-(2-Methylphenyl)pyrrolidine-2,4-dione typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of Pyrrolidine Core: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or their derivatives.
  • Substitution with Methylphenyl Group: This step involves attaching the 2-methylphenyl group to the pyrrolidine core via nucleophilic substitution.
  • Formation of Dione Structure: The final step involves introducing carbonyl functionalities at the 2 and 4 positions.

These methods emphasize the importance of careful selection of reagents and conditions to achieve high yields and purity.

1-(2-Methylphenyl)pyrrolidine-2,4-dione has several applications across various fields:

  • Medicinal Chemistry: It is explored for its potential as a pharmaceutical agent targeting specific biological pathways.
  • Material Science: The compound serves as a building block for synthesizing more complex organic molecules.
  • Biological Research: Investigated for its biological activity, including potential antimicrobial and anticancer properties.

Interaction studies involving 1-(2-Methylphenyl)pyrrolidine-2,4-dione focus on its binding affinity with biological targets. These studies are crucial for understanding the pharmacokinetics and dynamics of the compound. Preliminary findings suggest that it may interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.

Several compounds share structural similarities with 1-(2-Methylphenyl)pyrrolidine-2,4-dione. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1-(4-Fluoro-2-methylphenyl)pyrrolidine-2,4-dioneFluorine substitution on phenyl groupExhibits altered electronic properties affecting reactivity
3-Aminopyrrolidine-2,5-dioneAmino substitution on pyrrolidine ringNoted for strong anticonvulsant activity
N-(4-Methylphenyl)pyrrolidine-2,5-dioneMethyl substitution on phenyl groupPotentially lower toxicity compared to other derivatives

These compounds exhibit varying biological activities and synthetic routes, highlighting the uniqueness of 1-(2-Methylphenyl)pyrrolidine-2,4-dione in terms of its specific substituents and resulting pharmacological effects.

XLogP3

1.4

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 04-14-2024

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